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Compound of Interest

Compound Name: ST-193

Cat. No.: B1663846 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of AMG 193,

a first-in-class, orally bioavailable, and potent MTA-cooperative PRMT5 inhibitor, in mouse

models of MTAP-deleted cancers. Detailed protocols for in vivo studies are provided to guide

researchers in designing and executing experiments to evaluate the efficacy and

pharmacodynamics of AMG 193.

Introduction
AMG 193 is a clinical-stage targeted therapy designed to exploit the synthetic lethal

relationship between the loss of the methylthioadenosine phosphorylase (MTAP) gene and the

inhibition of protein arginine methyltransferase 5 (PRMT5).[1][2] MTAP gene deletion occurs in

approximately 10-15% of all human cancers.[3] The loss of MTAP leads to the accumulation of

its substrate, methylthioadenosine (MTA), which in turn partially inhibits PRMT5.[3][4] AMG 193

is an MTA-cooperative inhibitor, meaning it preferentially binds to the PRMT5-MTA complex,

leading to potent and selective inhibition of PRMT5 activity in MTAP-deleted cancer cells while

sparing normal tissues where MTA levels are low.[1][5] Preclinical studies in various mouse

models have demonstrated robust anti-tumor activity of AMG 193 at well-tolerated doses.[6][7]

Mechanism of Action and Signaling Pathway
In normal cells, MTAP metabolizes MTA, keeping its intracellular concentration low. However, in

cancer cells with MTAP deletion, MTA accumulates. This elevated MTA level creates a unique
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therapeutic window. AMG 193 forms a stable ternary complex with PRMT5 and MTA, effectively

inhibiting the methyltransferase activity of PRMT5.[5] The inhibition of PRMT5 in MTAP-deleted

cells leads to a cascade of downstream effects, including aberrant mRNA splicing, cell cycle

arrest at the G2/M phase, DNA damage, and ultimately, apoptosis.[1][6]

Normal Cell (MTAP WT)

Cancer Cell (MTAP-deleted)

MTAP Low MTA
Metabolizes MTA

Active PRMT5 Normal Splicing &
Cell Proliferation

MTAP Deletion High MTA Partially Inhibited
PRMT5

AMG 193

PRMT5-MTA-AMG193
Complex (Inactive) Aberrant Splicing,

G2/M Arrest, DNA Damage Apoptosis
PRMT5_partially_inhibitedAMG193

Click to download full resolution via product page

Diagram 1: Mechanism of action of AMG 193 in MTAP-deleted cancer cells.

Quantitative Data Summary
Pharmacokinetics in Mice
AMG 193 exhibits favorable pharmacokinetic properties in mice, including good oral

bioavailability.[5][8]
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Parameter Value Reference

Dose 5 mg/kg (oral) [5]

Clearance 0.061 L/h/kg [5]

Half-life (t½) 1.6 hours [5]

Bioavailability (F) 77% [5]

Plasma Protein Unbound

Fraction
0.071 [5]

In Vivo Efficacy in Xenograft Mouse Models
AMG 193 has demonstrated significant tumor growth inhibition (TGI) across a range of cell line-

derived xenograft (CDX) and patient-derived xenograft (PDX) models of MTAP-deleted

cancers.[3][4][6][9]

Tumor Model Cancer Type
Dosing
Regimen

Tumor Growth
Inhibition (TGI)

Reference

BxPC-3 (CDX) Pancreatic
100 mg/kg QD

(oral)
96% [3][4][9]

U-87 MG (CDX) Glioblastoma
100 mg/kg QD

(oral)
88% [3][4][9]

HCT116 (MTAP-

deleted CDX)
Colorectal

Various doses

(oral)
Dose-dependent [6]

Note: QD = once daily.

Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor activity of AMG 193 in a

subcutaneous xenograft mouse model.
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Diagram 2: General experimental workflow for an in vivo efficacy study.
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1. Materials and Reagents:

AMG 193

Vehicle (e.g., appropriate buffer or suspension formulation)

MTAP-deleted human cancer cell line (e.g., HCT116, BxPC-3)

Cell culture medium and supplements

Matrigel (or similar extracellular matrix)

Female athymic nude mice (6-8 weeks old)

Sterile syringes and gavage needles

Calipers for tumor measurement

Anesthesia

2. Cell Culture and Implantation:

Culture MTAP-deleted cancer cells according to standard protocols.

Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-

free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

3. Tumor Growth and Group Randomization:

Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.

Calculate tumor volume using the formula: (Length x Width^2) / 2.

Once tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and

control groups (n=8-10 mice per group).

4. Dosing and Administration:
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Prepare AMG 193 in the appropriate vehicle at the desired concentrations.

Administer AMG 193 or vehicle control to the respective groups via oral gavage once daily

(QD).[6][8]

A typical dose range for efficacy studies is 25-100 mg/kg.[6]

5. Monitoring and Endpoints:

Measure tumor volumes and body weights twice weekly.[6]

Monitor the general health and behavior of the animals daily.

The study endpoint is typically reached when tumors in the vehicle control group reach a

predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 21-28

days).

Calculate the percentage of tumor growth inhibition (%TGI) relative to the vehicle control

group.

6. Pharmacodynamic (PD) Analysis:

At the end of the study, or in a separate satellite group of animals, collect tumor tissue and

plasma samples at specified time points after the final dose.

Analyze tumor lysates for levels of symmetric dimethylarginine (SDMA), a biomarker of

PRMT5 activity, using an ELISA or Western blot to confirm target engagement.[6][7] A

significant reduction in SDMA levels in the AMG 193-treated groups compared to the vehicle

group indicates on-target activity.[5]

Safety and Tolerability in Mouse Models
Preclinical studies have shown that AMG 193 is well-tolerated in mice at doses that result in

robust anti-tumor activity.[6][8] Importantly, no significant effects on body weight or on normal

hematopoietic lineages (e.g., white blood cells, red blood cells, platelets) have been observed.

[6] This favorable safety profile is consistent with the MTA-cooperative mechanism of action,

which spares PRMT5 activity in normal, MTAP-proficient tissues.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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